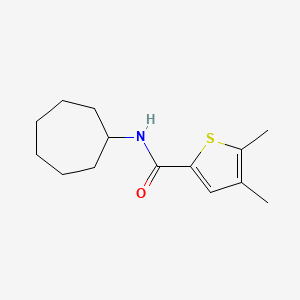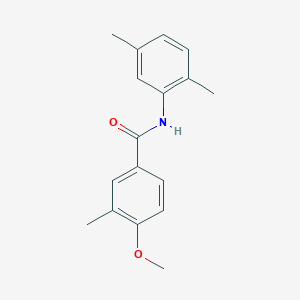![molecular formula C18H21FN2O3S B4841349 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-mesityl-N~2~-methylglycinamide](/img/structure/B4841349.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-mesityl-N~2~-methylglycinamide
Overview
Description
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-mesityl-N~2~-methylglycinamide, commonly known as FMME, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. The compound belongs to the class of sulfonylureas and has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of FMME involves the inhibition of SUR1, which is a subunit of the ATP-sensitive potassium channel (KATP). KATP channels play a crucial role in insulin secretion by regulating the influx of calcium ions into pancreatic beta cells. FMME binds to SUR1 and prevents the opening of KATP channels, leading to a decrease in insulin secretion. This mechanism of action has been shown to be effective in the treatment of diabetes.
Biochemical and Physiological Effects:
FMME has been shown to have several biochemical and physiological effects, including the inhibition of insulin secretion, the induction of cell cycle arrest, and the promotion of apoptosis in cancer cells. Additionally, FMME has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
FMME has several advantages for lab experiments, including its high potency and selectivity for SUR1. Additionally, FMME has been shown to be stable in various biological environments, making it a suitable candidate for in vivo studies. However, one limitation of FMME is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of FMME, including its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to elucidate the exact mechanism of action of FMME and to identify potential side effects associated with its use. Finally, the development of more efficient synthesis methods for FMME can lead to its wider use in scientific research.
Scientific Research Applications
FMME has shown promising results in various scientific research applications, including its potential use as a therapeutic agent for the treatment of diabetes and cancer. Studies have shown that FMME can inhibit the activity of sulfonylurea receptor 1 (SUR1), a protein that plays a key role in insulin secretion. This inhibition can lead to the suppression of insulin secretion, which can be beneficial in the treatment of diabetes. Additionally, FMME has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-12-9-13(2)18(14(3)10-12)20-17(22)11-21(4)25(23,24)16-7-5-15(19)6-8-16/h5-10H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOWRWXYKOIXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(butylthio)phenyl]-2-(2-iodophenoxy)acetamide](/img/structure/B4841267.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4841270.png)

![7-(3-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4841278.png)
![5-chloro-N-[3-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4841284.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4841287.png)
![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole](/img/structure/B4841303.png)
![ethyl 4-(4-chlorobenzyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4841318.png)
![5-benzyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B4841326.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B4841341.png)
![3-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxyphenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4841357.png)
![3-bromo-N'-[(4-fluorophenyl)sulfonyl]benzohydrazide](/img/structure/B4841363.png)
